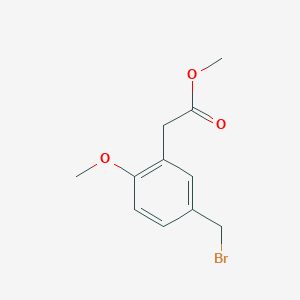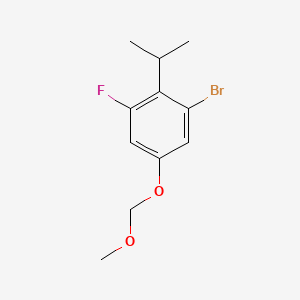
3-Chloro-5-(1-piperidinyl)-2-pyrazinecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-5-(1-piperidinyl)-2-pyrazinecarbonitrile is an organic compound that belongs to the class of pyrazine derivatives It is characterized by the presence of a chloro group, a piperidinyl group, and a carbonitrile group attached to a pyrazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(1-piperidinyl)-2-pyrazinecarbonitrile typically involves the reaction of 3-chloro-2-pyrazinecarbonitrile with piperidine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the substitution of the chloro group with the piperidinyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-5-(1-piperidinyl)-2-pyrazinecarbonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or tetrahydrofuran (THF).
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methoxide would yield a methoxy-substituted pyrazine derivative.
Applications De Recherche Scientifique
3-Chloro-5-(1-piperidinyl)-2-pyrazinecarbonitrile has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific electronic or optical properties.
Chemical Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industrial Chemistry: The compound can be a precursor for the synthesis of agrochemicals and other industrially relevant chemicals.
Mécanisme D'action
The mechanism of action of 3-Chloro-5-(1-piperidinyl)-2-pyrazinecarbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperidinyl group can enhance binding affinity and specificity, while the pyrazine ring can participate in π-π interactions and hydrogen bonding.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-2-pyrazinecarbonitrile: Lacks the piperidinyl group, making it less versatile in certain applications.
5-(1-Piperidinyl)-2-pyrazinecarbonitrile: Lacks the chloro group, which can affect its reactivity and binding properties.
3-Chloro-5-methyl-2-pyrazinecarbonitrile: Contains a methyl group instead of a piperidinyl group, altering its chemical and physical properties.
Uniqueness
3-Chloro-5-(1-piperidinyl)-2-pyrazinecarbonitrile is unique due to the combination of the chloro, piperidinyl, and carbonitrile groups on the pyrazine ring. This combination provides a balance of reactivity and stability, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C10H11ClN4 |
|---|---|
Poids moléculaire |
222.67 g/mol |
Nom IUPAC |
3-chloro-5-piperidin-1-ylpyrazine-2-carbonitrile |
InChI |
InChI=1S/C10H11ClN4/c11-10-8(6-12)13-7-9(14-10)15-4-2-1-3-5-15/h7H,1-5H2 |
Clé InChI |
SSWFJISZUDXWMX-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C2=CN=C(C(=N2)Cl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2R,4S,5R)-5-[(1,3-diphenylimidazolidin-2-yl)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13931778.png)



![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 1,1-dimethylpropyl ester](/img/structure/B13931794.png)






![4-[(3-Fluoro-phenylamino)-methyl]-piperidine-1-carboxylic acid benzyl ester](/img/structure/B13931842.png)


